molecular formula C22H16N4O6 B11546055 2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol

2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol

Cat. No.: B11546055
M. Wt: 432.4 g/mol
InChI Key: PWMAPQSFNIUCCN-FOKLQQMPSA-N
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Description

2-METHOXY-4-(3-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL is a complex organic compound with a unique structure that includes a methoxy group, a nitro group, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

The synthesis of 2-METHOXY-4-(3-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the methoxy and nitro groups can be accomplished through standard organic synthesis techniques such as nitration and methylation. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: It may be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-4-(3-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}IMIDAZO[1,2-A]PYRIDIN-2-YL)PHENOL include other imidazo[1,2-a]pyridine derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific interactions and applications. The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of its molecular structure.

Properties

Molecular Formula

C22H16N4O6

Molecular Weight

432.4 g/mol

IUPAC Name

2-methoxy-4-[3-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C22H16N4O6/c1-30-17-8-13(5-6-16(17)27)21-22(25-7-3-2-4-20(25)24-21)23-11-14-9-18-19(32-12-31-18)10-15(14)26(28)29/h2-11,27H,12H2,1H3/b23-11+

InChI Key

PWMAPQSFNIUCCN-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC5=C(C=C4[N+](=O)[O-])OCO5)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5)O

Origin of Product

United States

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